Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-
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Overview
Description
Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-: is an organic compound with the molecular formula C17H18O . It is also known by other names such as Acetophenone, 2’,4’,6’-trimethyl- and Mesityl methyl ketone . This compound is characterized by the presence of a biphenyl structure substituted with three methyl groups and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- typically involves Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts acylation processes, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology and Medicine: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the manufacture of fragrances, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties, making it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Acetophenone, 2’,4’,5’-trimethyl-
- Acetomesitylene
- Methyl 2,4,6-trimethylphenyl ketone
- 2’,4’,6’-Trimethylacetophenone
Uniqueness: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Properties
CAS No. |
88011-25-0 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-[4-(2,4,6-trimethylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18O/c1-11-9-12(2)17(13(3)10-11)16-7-5-15(6-8-16)14(4)18/h5-10H,1-4H3 |
InChI Key |
WUQCEUYWENSNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C(=O)C)C |
Origin of Product |
United States |
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